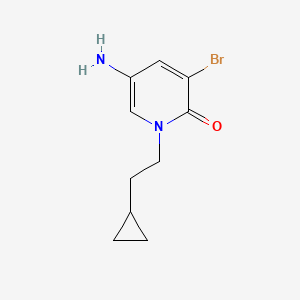
5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one is a unique pyridine derivative with a molecular weight of 257.13 g/mol. This compound is known for its distinctive reactivity and selectivity, making it a valuable asset in various chemical endeavors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing advanced techniques to maintain consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieving the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the bromine atom to form different derivatives.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products Formed
Applications De Recherche Scientifique
5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-bromo-1-(2-cyclopropylethyl)pyridin-2-one
- 5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one
Uniqueness
Compared to similar compounds, this compound stands out due to its specific reactivity and selectivity. Its unique combination of functional groups and structural features makes it a versatile compound with diverse applications in various fields .
Propriétés
Formule moléculaire |
C10H13BrN2O |
|---|---|
Poids moléculaire |
257.13 g/mol |
Nom IUPAC |
5-amino-3-bromo-1-(2-cyclopropylethyl)pyridin-2-one |
InChI |
InChI=1S/C10H13BrN2O/c11-9-5-8(12)6-13(10(9)14)4-3-7-1-2-7/h5-7H,1-4,12H2 |
Clé InChI |
SEQAOPIJJWFULV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCN2C=C(C=C(C2=O)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


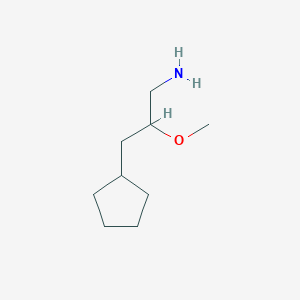
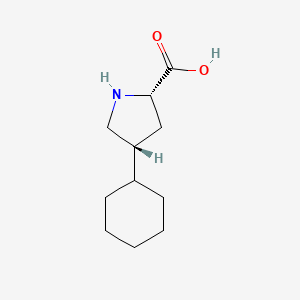

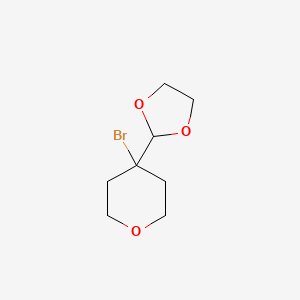

![Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B13320508.png)
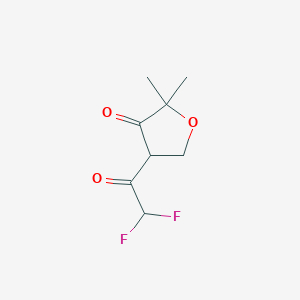
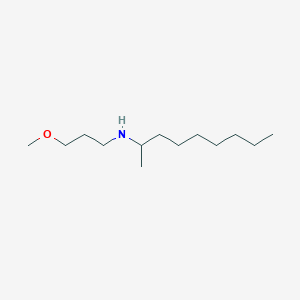
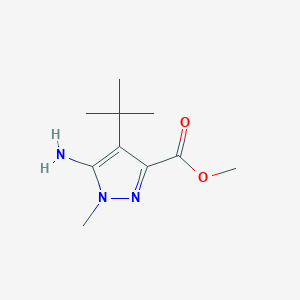
![(Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13320525.png)
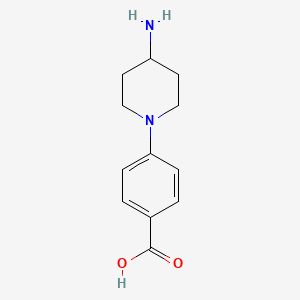

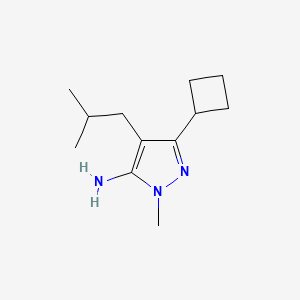
![6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13320557.png)
